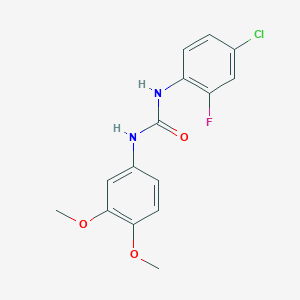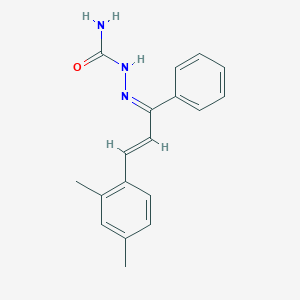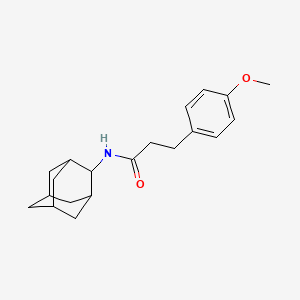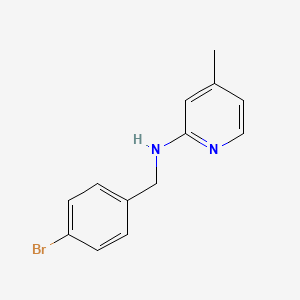
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as CFMU, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. CFMU belongs to the class of urea derivatives and has been shown to exhibit potent antitumor and anti-inflammatory activities. In
作用机制
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer and inflammation. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
实验室实验的优点和局限性
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor and anti-inflammatory activities. However, N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
未来方向
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea analogs with improved pharmacokinetic and toxicity profiles. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea as a potential treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea and to identify its molecular targets.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 3,4-dimethoxyphenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the isocyanate to the aniline, followed by elimination of the triethylamine to form the desired product. The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been optimized to yield high purity and high yield of the product.
科学研究应用
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-6-4-10(8-14(13)22-2)18-15(20)19-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSCAVMJBLTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)


![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)